![molecular formula C20H26O4 B198071 Meso-dihydroguaiaretic acid CAS No. 66322-34-7](/img/structure/B198071.png)
Meso-dihydroguaiaretic acid
Overview
Description
Meso-dihydroguaiaretic acid (MDGA) is a lignan, a type of organic compound found in the bark of the creosote bush, Larrea tridentata . It has been reported to possess modest activity against sensitive and resistant Mycobacterium tuberculosis strains . The empirical formula of MDGA is C20H26O4, and it has a molecular weight of 330.42 .
Synthesis Analysis
To improve the antimycobacterial properties of MDGA, a series of 19 MDGA derivatives bearing carbamates and ethers were synthesized and tested against H37Rv and two multidrug-resistant strains .
Molecular Structure Analysis
The molecular formula of MDGA is C20H26O4, with an average mass of 330.418 Da and a monoisotopic mass of 330.183105 Da .
Physical And Chemical Properties Analysis
MDGA is a solid substance. Its physical and chemical properties include a density of 1.1±0.1 g/cm3, boiling point of 488.3±40.0 °C at 760 mmHg, and vapour pressure of 0.0±1.3 mmHg at 25°C .
Scientific Research Applications
Treatment of Acute Respiratory Distress Syndrome (ARDS)
Meso-dihydroguaiaretic acid: has been shown to ameliorate ARDS in mice by inhibiting neutrophilic inflammation and scavenging free radicals . It suppresses superoxide anion generation and elastase release in activated human neutrophils, which are critical pathogenic factors in ARDS. This suggests its potential as a therapeutic agent for ARDS treatment.
Anti-Inflammatory Properties
The compound exhibits significant anti-inflammatory effects by regulating cellular signals in human neutrophils . This includes the inhibition of superoxide anion generation and elastase release, which are induced by various G-protein coupled receptor agonists.
Free Radical Scavenging
Meso-dihydroguaiaretic acid: demonstrates strong free radical scavenging activity in cell-free assays . This property is crucial for protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease.
Hepatic Lipid Accumulation Prevention
In studies involving human HepG2 cells, meso-dihydroguaiaretic acid has been found to inhibit hepatic lipid accumulation by activating AMP-Activated Protein Kinase . This suggests its potential use in treating conditions like non-alcoholic fatty liver disease.
Neutrophil Extracellular Trap Formation
The compound suppresses neutrophil extracellular trap formation induced by protein kinase C activators . This is significant because excessive neutrophil extracellular trap formation is associated with various diseases, including autoimmune diseases.
Antioxidant Activity
Due to its ability to scavenge free radicals, meso-dihydroguaiaretic acid also has antioxidant properties . Antioxidants are important for preventing cellular damage and maintaining overall health.
Modulation of Cellular Signaling Pathways
It affects the phosphorylation of extracellular signal-regulated kinase and c-Jun N-terminal kinase in activated human neutrophils . These pathways are involved in the regulation of inflammation and cell growth.
Potential Therapeutic Lead
Given its various biological activities, meso-dihydroguaiaretic acid has the potential to serve as a lead compound for developing new therapeutics for treating diseases characterized by inflammation and oxidative stress .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[(2S,3R)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-8,11-14,21-22H,9-10H2,1-4H3/t13-,14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFOLUXMYYCTRR-OKILXGFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)O)OC)[C@@H](C)CC2=CC(=C(C=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019954 | |
Record name | Meso-dihydroguaiaretic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301019954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroguaiaretic acid, meso- | |
CAS RN |
66322-34-7 | |
Record name | meso-Dihydroguaiaretic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66322-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Meso-dihydroguaiaretic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066322347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meso-dihydroguaiaretic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301019954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHYDROGUAIARETIC ACID, MESO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S81Z40PSJ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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